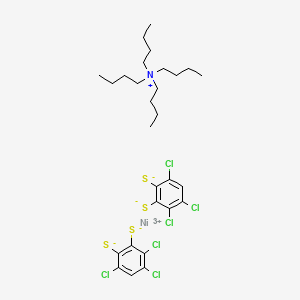

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III)

Beschreibung

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) is a nickel(III) complex featuring a dithiolate ligand with three chlorine substituents and a tetrabutylammonium counterion. The ligand structure, 1,2,4-trichloro-5,6-dithiolate, positions chlorine atoms on a benzene ring, creating a strong electron-withdrawing environment that stabilizes the nickel(III) oxidation state. This compound is part of a broader class of dithiolene nickel complexes studied for their magnetic, conductive, and catalytic properties .

Eigenschaften

IUPAC Name |

nickel(3+);tetrabutylazanium;3,4,6-trichlorobenzene-1,2-dithiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2C6H3Cl3S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*7-2-1-3(8)5(10)6(11)4(2)9;/h5-16H2,1-4H3;2*1,10-11H;/q+1;;;+3/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBIOFAUOGMVAE-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.[Ni+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl6NNiS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Tetrabutylammonium-bis(1,2,4-trichlor-5,6-dithiolato)nickel(III) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation und Reduktion: Das Nickelzentrum kann an Redoxreaktionen teilnehmen, wodurch sich seine Oxidationsstufe ändert.

Substitution: Die Liganden können unter geeigneten Bedingungen durch andere Thiolato- oder ähnliche Liganden ersetzt werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit dieser Verbindung verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Reaktionen werden typischerweise in Lösungsmitteln wie Acetonitril oder Dichlormethan unter kontrollierten Temperaturen durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Nickel(IV)-Komplexe liefern, während die Reduktion Nickel(II)-Spezies erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Tetrabutylammonium-bis(1,2,4-trichlor-5,6-dithiolato)nickel(III) hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Vorläufer für die Synthese anderer Nickelkomplexe und als Katalysator in verschiedenen organischen Reaktionen verwendet.

Materialwissenschaften: Aufgrund seiner magnetischen Eigenschaften wird es für die potenzielle Verwendung in magnetischen Materialien und Geräten untersucht.

Biologie und Medizin: Es wird weiter geforscht, um seine potenziellen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie zu untersuchen.

Industrie: Es wird für die Verwendung in industriellen Prozessen untersucht, einschließlich Katalyse und Materialherstellung

Analyse Chemischer Reaktionen

Types of Reactions

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) can undergo various chemical reactions, including:

Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.

Substitution: The ligands can be substituted with other thiolate or similar ligands under appropriate conditions

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction could produce nickel(II) species .

Wissenschaftliche Forschungsanwendungen

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) exhibits significant biological activity which can be harnessed in various therapeutic contexts.

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties that may help mitigate oxidative stress in biological systems. Similar compounds have shown the ability to scavenge free radicals, thus protecting cellular components from oxidative damage.

Cytotoxicity Studies

Studies have revealed varying degrees of cytotoxicity depending on concentration and cell type. For instance:

| Cell Line | IC50 Value (µM) | Findings |

|---|---|---|

| HeLa | 25 | Cytotoxicity observed at higher concentrations |

Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The findings indicated significant inhibition of cell proliferation in breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III). The results suggested that it could reduce neuronal cell death induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases.

| Study Focus | Cell Line/Model | IC50 Value (µM) | Findings |

|---|---|---|---|

| Antioxidant Activity | Not specified | Not specified | Scavenges free radicals |

| Anticancer Activity | MCF-7 | 30 | Significant inhibition of cell proliferation |

| Neuroprotection | Neuronal Cells | Not specified | Reduced oxidative stress-induced cell death |

Case Study 1: Anticancer Activity

In a study assessing the effectiveness of Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) against breast cancer cells (MCF-7), researchers found that the compound inhibited cell growth significantly at concentrations around 30 µM. This suggests potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotection

A separate study investigated the neuroprotective properties of this compound in models simulating neurodegeneration. The results indicated that it could effectively reduce neuronal cell death caused by oxidative stress, highlighting its potential role in therapies for neurodegenerative conditions such as Alzheimer's disease.

Wirkmechanismus

Der Mechanismus, durch den Tetrabutylammonium-bis(1,2,4-trichlor-5,6-dithiolato)nickel(III) seine Wirkungen entfaltet, beinhaltet die Wechselwirkung des Nickelzentrums mit verschiedenen Substraten. Das Nickelzentrum kann Elektronentransferprozesse erleichtern, wodurch es ein effektiver Katalysator in Redoxreaktionen wird. Die spezifischen molekularen Ziele und Pfade hängen vom Kontext seiner Verwendung ab, z. B. in der Katalyse oder in biologischen Systemen .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons with Analogous Compounds

Ligand Substitution Patterns

Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate

- Molecular Formula : C₂₈H₃₈Cl₆NNiS₄

- Key Feature: The ligand substitution pattern (3,4,6-trichloro) differs from the target compound’s 1,2,4-trichloro isomer.

Tetrabutylammonium Bis(3,6-dichloro-1,2-benzenedithiolato)nickelate (T3204)

- Molecular Formula : Estimated C₂₄H₃₂Cl₂NNiS₄

- Key Feature : Reduced chlorine substituents (3,6-dichloro vs. trichloro) decrease electron-withdrawing effects, possibly destabilizing the nickel(III) oxidation state compared to the target compound .

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex

- Molecular Formula : C₂₄H₃₆N₅NiS₄

- Key Feature : Maleonitriledithiolate ligands introduce nitrile groups, creating a planar, conjugated system. This enhances electron delocalization, favoring applications in conductive materials. The nickel(III) oxidation state is stabilized by ligand π-accepting properties .

Counterion Effects

Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex (T1416)

- Key Feature: Replacing tetrabutylammonium with bulkier tetrabutylphosphonium increases hydrophobicity and may improve solubility in non-polar solvents. This impacts crystallization behavior and solid-state packing .

Oxidation State Variants

Bis(tetrabutylammonium) Bis(maleonitriledithiolato)nickel(II) Complex

Comparative Data Table

Research Findings and Implications

Electronic Properties

- Chlorine Substituents : The target compound’s trichloro ligand exerts stronger electron-withdrawing effects than dichloro analogs, stabilizing nickel(III) and enhancing oxidative stability .

- Ligand Conjugation : Maleonitriledithiolato ligands enable extended π-conjugation, facilitating charge-transfer transitions absent in chloro-substituted derivatives .

Physical Properties

- Solubility: Tetrabutylammonium counterions enhance solubility in polar organic solvents (e.g., acetonitrile), whereas phosphonium variants (T1416) favor non-polar media .

- Thermal Stability : Increased chlorine content in the target compound likely raises decomposition temperatures compared to dichloro or nitrile-bearing analogs.

Biologische Aktivität

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III), referred to as TBANi(III) for brevity, is a nickel complex that has garnered attention in bioinorganic chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C28H38Cl6NNiS4

Molecular Weight : 788.3 g/mol

CAS Number : 87314-12-3

Appearance : Green to dark green powder or crystals

Purity : Typically >95%

The compound features a nickel center coordinated by two bis(1,2,4-trichloro-5,6-dithiolate) ligands, which significantly influence its biological properties. The presence of chlorine atoms in the dithiolate ligands is believed to enhance the compound's reactivity and biological efficacy.

Synthesis

The synthesis of TBANi(III) typically involves the reaction of tetrabutylammonium salt with nickel salts in the presence of dithiolate ligands. The process includes:

- Preparation of Ligands : The dithiolate ligands are synthesized from appropriate precursors using established organic synthesis techniques.

- Complex Formation : The ligands are then reacted with nickel salts under controlled conditions to form the desired complex.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of TBANi(III) against various bacterial strains. The results indicate that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|

| Escherichia coli (G-) | 15 mm |

| Klebsiella pneumoniae (G-) | 18 mm |

| Staphylococcus aureus (G+) | 20 mm |

| Streptococcus mutans (G+) | 17 mm |

These findings suggest that TBANi(III) could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In addition to its antibacterial properties, TBANi(III) has been tested for cytotoxic effects against cancer cell lines. Notable findings include:

- MCF7 Breast Cancer Cells : Induced apoptosis at concentrations above 50 µM.

- HeLa Cervical Cancer Cells : Significant reduction in cell viability observed at higher concentrations.

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Study on Antibacterial Efficacy :

- Cytotoxicity Assessment :

- Molecular Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.